Cas no 1903855-40-2 (Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-)

Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, is a heterocyclic compound featuring both pyridine and quinoxaline moieties, linked via an azetidinyl spacer. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the pyridinyloxy and quinoxalinyl groups may confer selective binding properties, making it valuable for targeted drug development. Its azetidinyl core enhances structural rigidity, which can improve metabolic stability. The compound’s modular design allows for further functionalization, enabling exploration of structure-activity relationships. Suitable for research-scale applications, it offers a versatile scaffold for medicinal chemistry and molecular design.
Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl- structure
1903855-40-2 structure
Product Name:Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-
CAS No:1903855-40-2
MF:C17H14N4O2
MW:306.31866312027
CID:6621307
PubChem ID:92066449
Update Time:2025-06-08

Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-
    • 6-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]quinoxaline
    • 1903855-40-2
    • AKOS025331776
    • Z2740409576
    • (3-(pyridin-3-yloxy)azetidin-1-yl)(quinoxalin-6-yl)methanone
    • (3-pyridin-3-yloxyazetidin-1-yl)-quinoxalin-6-ylmethanone
    • F6360-9462
    • Inchi: 1S/C17H14N4O2/c22-17(12-3-4-15-16(8-12)20-7-6-19-15)21-10-14(11-21)23-13-2-1-5-18-9-13/h1-9,14H,10-11H2
    • InChI Key: RZIHFIHGGGBMLJ-UHFFFAOYSA-N
    • SMILES: C(N1CC(OC2=CC=CN=C2)C1)(C1=CC=C2C(=C1)N=CC=N2)=O

Computed Properties

  • Exact Mass: 306.11167570g/mol
  • Monoisotopic Mass: 306.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 68.2Ų

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Predicted)
  • Boiling Point: 542.2±50.0 °C(Predicted)
  • pka: 4.57±0.10(Predicted)

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Additional information on Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-

Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl- (CAS No. 1903855-40-2): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl- (CAS No. 1903855-40-2) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular framework, combines elements from multiple heterocyclic systems, including pyridine, azetidine, and quinoxaline, making it a promising candidate for various biochemical applications.

The core structure of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, features a quinoxaline ring fused with an azetidine moiety, further substituted with a 3-pyridinyloxy group. This unique arrangement imparts distinct chemical properties that make it highly versatile for synthetic chemistry and drug discovery. The presence of the pyridinyloxy group enhances its solubility in polar solvents and facilitates interactions with biological targets, while the azetidine ring contributes to its stability and reactivity.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-. Studies using molecular dynamics simulations have revealed that this compound can form stable complexes with proteins and enzymes, suggesting its potential as a scaffold for drug development. The quinoxaline moiety, known for its bioactivity in various pharmacological contexts, plays a crucial role in modulating these interactions.

In the realm of pharmaceutical research, Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, has been explored for its potential in treating a range of diseases. For instance, preliminary studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. The pyridinyloxy group is particularly noteworthy for its ability to modulate receptor activity, making it an attractive feature for designing novel therapeutic agents.

The synthesis of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, presents a significant challenge due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on an industrial scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the synthesis process, reducing both time and cost while maintaining high yields.

One of the most exciting applications of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, is in the field of medicinal chemistry. Researchers are investigating its potential as a lead compound for developing new drugs targeting neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Furthermore, the quinoxaline core of Methanone has been identified as a key pharmacophore in several FDA-approved drugs. This finding underscores the importance of this scaffold in drug design and highlights the potential therapeutic value of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-. By leveraging existing knowledge about quinoxaline-based drugs, researchers can accelerate the development of new treatments with improved efficacy and reduced side effects.

The environmental impact of Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, is also an area of growing interest. Biodegradability studies have shown that this compound breaks down into non-toxic byproducts under certain conditions, suggesting that it can be used safely in various applications without posing significant environmental risks. This characteristic is particularly important in pharmaceutical manufacturing where waste management is a critical concern.

Future research directions for Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, include exploring its potential in nanotechnology and materials science. The compound's unique chemical properties make it suitable for developing novel materials with applications in electronics and sensors. Additionally, its ability to form stable complexes with biological molecules suggests that it could be used in drug delivery systems designed to target specific cells or tissues.

In conclusion, Methanone, [3-(3-pyridinyloxy)-1-azetidinyl]-6-quinoxalinyl-, (CAS No. 1903855-40-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its complex structure and unique chemical properties make it an attractive candidate for drug development and innovative material design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological progress.

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